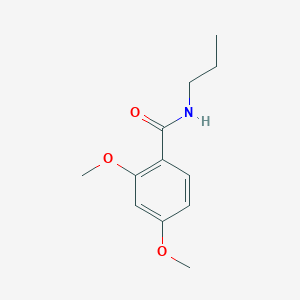![molecular formula C18H16FNO5 B12462862 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione is a synthetic organic compound that features a unique combination of a fluoro-substituted isoindole core and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be an alcohol derivative.
Substitution: The major products would be derivatives where the fluoro group is replaced by the nucleophile.
科学的研究の応用
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: It can be used to study the effects of fluoro-substituted isoindoles on biological systems.
Chemical Biology: The compound can serve as a probe to investigate the role of trimethoxyphenyl groups in biological activity.
作用機序
The mechanism of action of 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Colchicine: A natural product that also binds to the colchicine binding site on tubulin.
Combretastatin: A synthetic compound with a similar mechanism of action.
Podophyllotoxin: Another natural product that inhibits tubulin polymerization.
Uniqueness
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione is unique due to the presence of both a fluoro group and a trimethoxyphenyl group, which may confer enhanced biological activity and specificity compared to other similar compounds .
特性
分子式 |
C18H16FNO5 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
5-fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16FNO5/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-20-17(21)12-5-4-11(19)8-13(12)18(20)22/h4-8H,9H2,1-3H3 |
InChIキー |
MDNYDLMRUDRDCY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C(=O)C3=C(C2=O)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


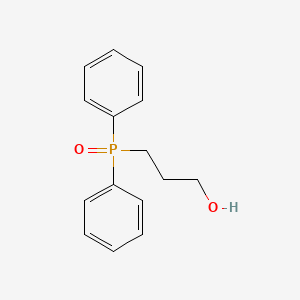
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
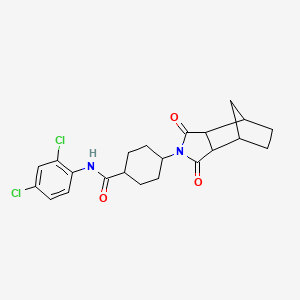
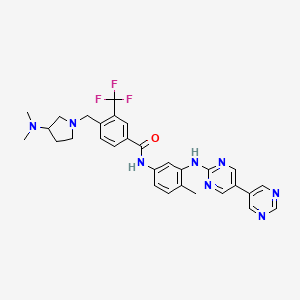
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
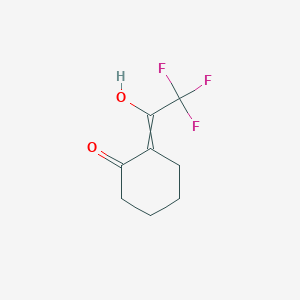
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)
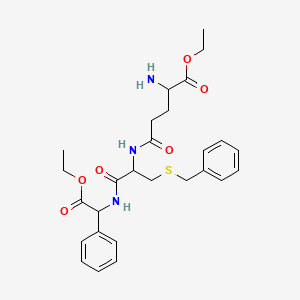
![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
